Endothelin 3 is synthesized from a precursor molecule known as big endothelin 3. This precursor undergoes enzymatic cleavage by endothelin-converting enzymes, specifically endothelin-converting enzyme 1, to produce the active peptide. Endothelin 3 is classified as a member of the endothelin family of peptides, which are characterized by their ability to bind to specific receptors (endothelin receptor type A and type B) and induce various biological responses such as vasoconstriction, cell proliferation, and modulation of cell adhesion.
The synthesis of endothelin 3 begins with the transcription of the EDN3 gene, which encodes a prepro-endothelin protein. This protein is then processed through several steps:
The enzymatic activity can be influenced by various factors, including the presence of specific substrates and the cellular environment.
Endothelin 3 has a unique molecular structure characterized by a cyclic arrangement stabilized by disulfide bonds. The peptide consists of 21 amino acids with the following sequence:
The disulfide bonds between cysteine residues at positions 1 and 15, as well as at positions 6 and 20, are crucial for maintaining its structural integrity and biological activity . The spatial conformation allows for effective binding to its receptors.
Endothelin 3 participates in several significant chemical reactions within biological systems:
The mechanism of action of endothelin 3 involves several steps:
Endothelin 3 exhibits distinct physical and chemical properties:
These properties contribute significantly to its role in physiological processes such as vascular homeostasis and neural development .
Endothelin 3 has diverse scientific applications:
The EDN3 gene, located on human chromosome 20q13.32 (GRCh38.p14 assembly), spans approximately 25 kb and consists of 6 exons encoding multiple transcript variants [4]. Alternative splicing generates several isoforms: The predominant isoform (NP001289384.1) translates into a 212-amino-acid preproendothelin-3 protein, while other variants (e.g., NP001289385.1) yield shorter proteins with distinct C-termini due to frameshifts [4]. The gene features a 426 bp 5′-UTR and 513 bp 3′-UTR, with regulatory elements influencing tissue-specific expression observed in the duodenum, small intestine, and developing neural crest tissues (RPKM: 16.3–16.6) [4]. In black bone sheep, cloning revealed a 1,578 bp full-length cDNA with 91% sequence similarity to bovine EDN3, though copy number variations did not correlate with pigmentation phenotypes as observed in avian species [3].
Endothelins comprise three 21-amino-acid peptides (ET-1, ET-2, ET-3) that share conserved structural motifs but exhibit distinct receptor affinities and expression patterns:
Table 1: Comparative Features of Endothelin Isoforms
Feature | ET-1 | ET-2 | ET-3 |
---|---|---|---|
Gene Location | Chromosome 6 | Chromosome 1 | Chromosome 20 |
Receptor Affinity (ETA) | High (Kd = 0.1–0.4 nM) | High | Low (10–50x lower than ET-1) |
Receptor Affinity (ETB) | High (Kd = 0.1–0.2 nM) | High | High |
Key Expression Sites | Vascular endothelium, lung | Kidney, intestine | Neural crest, CNS, intestine |
Conserved Residues | Cys1-15, Cys3-11, Trp21 | Identical to ET-1 | Cys1-15, Cys3-11, Trp21 |
ET-3 uniquely differs from ET-1/ET-2 at positions Tyr4, Lys6, and Tyr14, which underlies its weak binding to ETA receptors [1] [5]. While all isoforms activate ETB receptors equally, ET-3 exhibits biased expression in neural and intestinal tissues and is the primary ligand for developmental functions like melanocyte and enteric neuron regulation [4] [6].
ET-3 biosynthesis involves multi-step proteolytic maturation:
Mature ET-3 contains a hydrophobic C-terminal tail (residues 16–21) and solvent-exposed N-terminus, enabling deep insertion into the ETB receptor orthosteric pocket [5]. The Tyr13-Lys14-Tyr15 motif forms specific hydrogen bonds with ETB but not ETA, explaining its receptor selectivity [5] [7].
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